(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid
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Overview
Description
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclohexane ring substituted with a pyrrolidinylcarbonyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.
Introduction of the Pyrrolidinylcarbonyl Group: This step involves the reaction of cyclohexanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cycloheptanecarboxylic acid: Similar structure but with a cycloheptane ring.
Uniqueness
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid is unique due to its specific ring size and chiral centers, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(1R,2S)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEFAIBWNKIN-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)N2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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